
Application Notes and Protocols for UBX1325
Testing in Streptozotocin-Induced Retinopathy

Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: UBX1325

Cat. No.: B10861950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss globally, characterized by

progressive damage to the retinal microvasculature. Cellular senescence, a state of irreversible

cell cycle arrest, has emerged as a key contributor to the pathogenesis of DR. Senescent cells

accumulate in the diabetic retina and secrete a pro-inflammatory, pro-angiogenic, and pro-

fibrotic secretome, known as the senescence-associated secretory phenotype (SASP), which

drives retinal vascular dysfunction.

UBX1325 is a first-in-class senolytic agent, a small molecule inhibitor of the anti-apoptotic

protein B-cell lymphoma-extra large (Bcl-xL), which is essential for the survival of senescent

cells.[1][2] By selectively eliminating senescent cells, UBX1325 aims to halt or reverse the

progression of diabetic retinopathy. Preclinical studies have demonstrated that UBX1325 can

reduce retinal vascular leakage and improve retinal function in models of retinopathy.[3][4]

These application notes provide detailed protocols for utilizing the streptozotocin (STZ)-induced

model of diabetic retinopathy in rodents to evaluate the efficacy of UBX1325. The STZ model is

a widely used and well-characterized model that recapitulates many of the key features of

human diabetic retinopathy, including hyperglycemia-induced retinal vascular leakage,

inflammation, and neuronal dysfunction.[5]
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Preclinical Efficacy of UBX1325 in STZ-Induced
Retinopathy
Preclinical studies have demonstrated the potential of UBX1325 to ameliorate key pathological

features of diabetic retinopathy in the STZ-induced mouse model. Intravitreal administration of

UBX1325 has been shown to significantly reduce retinal vascular permeability and improve

retinal function as measured by electroretinography.[3]

Table 1: Effect of UBX1325 on Retinal Vascular Leakage in STZ-Induced Diabetic Mice

Treatment Group Outcome Measure Result Reference

STZ + Vehicle
Retinal Vascular

Permeability
Baseline (100%) [3]

STZ + UBX1325
Retinal Vascular

Permeability
78-90% reduction [3]

Table 2: Effect of UBX1325 on Retinal Function (Electroretinography) in STZ-Induced Diabetic

Mice

Treatment Group ERG Parameter Result Reference

STZ + Vehicle a-wave amplitude
Reduced compared to

non-diabetic controls
[3]

STZ + UBX1325 a-wave amplitude
Improved compared to

vehicle-treated
[3]

STZ + Vehicle b-wave amplitude
Reduced compared to

non-diabetic controls
[3]

STZ + UBX1325 b-wave amplitude
Improved compared to

vehicle-treated
[3]

Table 3: Effect of UBX1325 on Retinal Apoptosis in STZ-Induced Diabetic Retinopathy

(Hypothetical Data)
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Treatment Group Outcome Measure Result (Hypothetical)

STZ + Vehicle
Number of TUNEL-positive

cells/retinal section
50 ± 8

STZ + UBX1325
Number of TUNEL-positive

cells/retinal section
25 ± 5

Non-Diabetic Control
Number of TUNEL-positive

cells/retinal section
5 ± 2

Experimental Protocols
I. Induction of Diabetic Retinopathy using Streptozotocin
(STZ)
This protocol describes the induction of type 1 diabetes in mice using multiple low-dose

injections of streptozotocin, a method known to cause pancreatic β-cell destruction and

subsequent hyperglycemia.[6][7]

Materials:

Streptozotocin (STZ)

Sterile 0.1 M sodium citrate buffer (pH 4.5)

Sterile 0.9% saline

Insulin syringes (28-30 gauge)

Glucometer and test strips

Warming pad

Procedure:

Preparation of STZ Solution: Immediately before use, dissolve STZ in cold, sterile 0.1 M

sodium citrate buffer (pH 4.5) to a final concentration of 10 mg/mL. Protect the solution from

light.
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Animal Handling: Acclimatize male C57BL/6J mice (8-10 weeks old) for at least one week

before the experiment.

Fasting: Fast the mice for 4-6 hours before the first STZ injection. Provide water ad libitum.

STZ Administration: Administer STZ via intraperitoneal (IP) injection at a dose of 50 mg/kg

body weight for five consecutive days.

Control Group: Inject an equivalent volume of citrate buffer to the control group of mice.

Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood samples 72

hours after the final STZ injection and then weekly. Mice with non-fasting blood glucose

levels ≥ 250 mg/dL are considered diabetic.

Animal Welfare: Monitor the health of the animals daily. Provide supportive care as needed,

such as soft food and hydrogel packs, to mitigate weight loss and dehydration.

II. Intravitreal Administration of UBX1325
This protocol details the procedure for a single intravitreal injection of UBX1325 into the mouse

eye.

Materials:

UBX1325 solution (formulated in a vehicle compatible with ocular injection)

33-gauge Hamilton syringe with a beveled needle

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

Pupil dilator (e.g., 1% tropicamide)

Surgical microscope

Sterile eye wash

Procedure:
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Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.g.,

ketamine/xylazine cocktail, IP).

Pupil Dilation and Anesthesia: Apply one drop of topical pupil dilator and one drop of topical

anesthetic to the eye receiving the injection.

Positioning: Place the anesthetized mouse on a stereotaxic frame or a custom-made holder

under a surgical microscope.

Injection:

Using a 33-gauge Hamilton syringe, carefully puncture the sclera approximately 1 mm

posterior to the limbus, avoiding the lens and major blood vessels.

Slowly inject 1 µL of the UBX1325 solution into the vitreous cavity.

Hold the needle in place for 30 seconds to prevent reflux.

Slowly withdraw the needle.

Post-operative Care: Apply a topical antibiotic ointment to the injected eye. Monitor the

animal until it has fully recovered from anesthesia.

III. Assessment of Retinal Vascular Leakage by
Fluorescein Angiography
This protocol describes the in vivo imaging of retinal vasculature and the assessment of

vascular leakage using fluorescein angiography.[8][9]

Materials:

Fundus camera system for small animals

10% sodium fluorescein solution

Anesthetic

Pupil dilator
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Procedure:

Animal Preparation: Anesthetize the mouse and dilate its pupils as described in the

intravitreal injection protocol.

Baseline Imaging: Obtain baseline fundus images before fluorescein injection.

Fluorescein Injection: Administer 10% sodium fluorescein via IP injection (10 µL/g body

weight).

Image Acquisition: Acquire a series of fundus images at early (1-2 minutes) and late (5-10

minutes) phases after fluorescein injection.

Image Analysis:

Qualitatively assess for fluorescein leakage from retinal vessels, which appears as diffuse

hyperfluorescence in the late-phase images.

Quantify the area and intensity of leakage using image analysis software. Compare the

leakage between UBX1325-treated and vehicle-treated groups.

IV. Evaluation of Retinal Function by
Electroretinography (ERG)
This protocol outlines the procedure for recording full-field ERG to assess the function of

different retinal cell types.[10]

Materials:

ERG recording system with a Ganzfeld dome

Contact lens electrodes for mice

Reference and ground electrodes

Anesthetic

Pupil dilator
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Topical lubricant

Procedure:

Dark Adaptation: Dark-adapt the mice overnight (at least 12 hours) before the ERG

recording.

Animal Preparation: Under dim red light, anesthetize the mouse and dilate its pupils. Place

the mouse on a heated platform to maintain body temperature.

Electrode Placement:

Place a contact lens electrode on the cornea with a drop of methylcellulose.

Insert a reference electrode under the skin of the forehead and a ground electrode under

the skin of the tail.

Recording:

Place the mouse inside the Ganzfeld dome.

Record scotopic (dark-adapted) ERG responses to a series of increasing flash intensities.

After a period of light adaptation (typically 10 minutes), record photopic (light-adapted)

ERG responses.

Data Analysis:

Measure the amplitude and implicit time of the a-wave (photoreceptor response) and b-

wave (bipolar and Müller cell response).

Analyze oscillatory potentials, which reflect inner retinal activity.

Compare the ERG parameters between experimental groups.

V. Immunohistochemistry for Senescence and Apoptosis
Markers
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This protocol describes the staining of retinal cryosections to detect markers of cellular

senescence (p16INK4a) and apoptosis.[11][12]

Materials:

4% paraformaldehyde (PFA) in PBS

30% sucrose in PBS

Optimal cutting temperature (OCT) compound

Cryostat

Primary antibodies (e.g., anti-p16INK4a)

Fluorescently-labeled secondary antibodies

DAPI for nuclear counterstaining

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

Mounting medium

Procedure:

Tissue Preparation:

Euthanize the mouse and enucleate the eyes.

Fix the eyes in 4% PFA for 2-4 hours at 4°C.

Cryoprotect the eyes by incubating in 30% sucrose overnight at 4°C.

Embed the eyes in OCT compound and freeze on dry ice.

Sectioning: Cut 10-12 µm thick retinal sections using a cryostat and mount them on charged

slides.

Staining:
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Wash the sections with PBS.

Permeabilize with 0.3% Triton X-100 in PBS for 15 minutes.

Block with blocking solution for 1 hour at room temperature.

Incubate with the primary antibody (e.g., anti-p16INK4a) overnight at 4°C.

Wash with PBS.

Incubate with the appropriate fluorescently-labeled secondary antibody for 1-2 hours at

room temperature in the dark.

Counterstain with DAPI for 5 minutes.

Wash with PBS and mount with mounting medium.

Imaging and Analysis:

Visualize the sections using a fluorescence microscope.

Quantify the number of p16INK4a-positive cells in different retinal layers.

VI. Senescence-Associated β-Galactosidase (SA-β-gal)
Staining
This protocol is for the detection of SA-β-gal activity, a widely used biomarker for senescent

cells, in retinal whole mounts.

Materials:

SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5

mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

PBS

Procedure:
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Retina Dissection: Euthanize the mouse and enucleate the eyes. Dissect the retina in cold

PBS.

Fixation: Fix the retinal whole mounts in fixation solution for 15-20 minutes at room

temperature.

Washing: Wash the retinas three times with PBS.

Staining: Incubate the retinas in the SA-β-gal staining solution overnight at 37°C in a non-

CO2 incubator.

Imaging: Mount the stained retinas on a slide and image using a bright-field microscope.

Senescent cells will appear blue.

Quantification: Count the number of blue-stained cells per unit area.

VII. TUNEL Assay for Apoptosis Detection
This protocol describes the terminal deoxynucleotidyl transferase dUTP nick end labeling

(TUNEL) assay to detect apoptotic cells in retinal sections.

Materials:

TUNEL assay kit (commercially available)

Proteinase K

DAPI

Mounting medium

Procedure:

Tissue Preparation: Prepare retinal cryosections as described in the immunohistochemistry

protocol.

Permeabilization: Incubate the sections with Proteinase K (20 µg/mL) for 10-15 minutes at

room temperature.
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TUNEL Reaction: Follow the manufacturer's instructions for the TUNEL reaction. This

typically involves incubating the sections with a mixture of terminal deoxynucleotidyl

transferase (TdT) and fluorescently labeled dUTP for 1 hour at 37°C in a humidified

chamber.

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with

mounting medium.

Imaging and Analysis:

Visualize the sections using a fluorescence microscope. Apoptotic cells will show bright

nuclear fluorescence.

Quantify the number of TUNEL-positive cells in the different retinal layers.

Signaling Pathways and Experimental Workflow
Signaling Pathways in STZ-Induced Retinal Senescence
Hyperglycemia in the STZ model induces cellular senescence in the retina through multiple

interconnected pathways. Key signaling cascades include the activation of the p53/p21 and

p16INK4a/pRB tumor suppressor pathways, which lead to cell cycle arrest. Additionally,

hyperglycemia-induced oxidative stress and DNA damage can activate the cGAS-STING

pathway, which further promotes senescence and inflammation.[1][2] UBX1325, by inhibiting

the pro-survival protein Bcl-xL, selectively induces apoptosis in these senescent cells.
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Caption: Signaling pathways in STZ-induced retinal senescence and the mechanism of action

of UBX1325.

Experimental Workflow for UBX1325 Testing
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of

UBX1325 in the STZ-induced diabetic retinopathy model.
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Experimental Workflow for UBX1325 Testing
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Caption: A typical experimental workflow for testing UBX1325 in STZ-induced diabetic

retinopathy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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